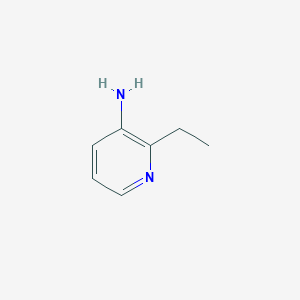

2-Ethylpyridin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Ethylpyridin-3-amine

Executive Summary

2-Ethylpyridin-3-amine (CAS: 861393-64-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring both a sterically demanding ethyl group and an electron-rich primary amine on a pyridine core, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. Its primary applications include the development of vacuolar protein sorting 34 (VPS34) inhibitors for proliferative disorders and the synthesis of alkyl-amide-substituted modulators for Interleukin-12/23 (IL-12/23) pathways[1],[2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 2-ethylpyridin-3-amine is essential for predicting its behavior in both synthetic workflows and biological systems[3].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-Ethylpyridin-3-amine |

| CAS Number | 861393-64-8 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Physical State | Low-melting solid / Viscous oil |

| Boiling Point | ~230 °C (Predicted based on structural analogs) |

| Density | ~1.05 g/cm³ (Predicted) |

Structure-Property Causality

The unique pharmacological utility of 2-ethylpyridin-3-amine stems directly from its regiochemistry:

-

Steric and Inductive Effects (C2-Ethyl Group): The ethyl group exerts a positive inductive (+I) effect, marginally increasing the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted pyridine. More importantly, it provides critical steric shielding . When incorporated into a drug molecule, this steric bulk restricts rotational degrees of freedom within a target protein's active site (e.g., kinase hinge regions), locking the molecule into a bioactive conformation and enhancing target selectivity[1].

-

Electronic Activation (C3-Amino Group): The primary amine is a strong electron-donating group (EDG) via resonance (+R effect). It enriches the electron density of the heteroaromatic ring, specifically activating the C4 and C6 positions toward electrophilic aromatic substitution, while serving as a robust nucleophile for subsequent derivatization.

Chemical Reactivity & Mechanistic Pathways

As a bifunctional molecule, 2-ethylpyridin-3-amine acts as a versatile hub for divergent chemical synthesis. The primary amine governs the majority of its functionalization pathways.

Figure 1: Primary chemical reactivity pathways and derivatization of 2-Ethylpyridin-3-amine.

-

Amidation: The C3-amine readily attacks acyl chlorides or activated carboxylic acids to form stable amide bonds. This is the primary mechanism used to synthesize IL-12/23 modulators[2].

-

Cross-Coupling: Under palladium catalysis (e.g., Buchwald-Hartwig conditions), the amine can be coupled with aryl halides to generate complex, multi-ring scaffolds.

-

Electrophilic Aromatic Substitution (EAS): Due to the amine's +R effect, electrophiles (such as halogens) are directed preferentially to the C4 and C6 positions of the pyridine ring.

Experimental Methodology: Synthesis Workflow

The most robust, field-proven method for synthesizing 2-ethylpyridin-3-amine is the Béchamp reduction of 2-ethyl-3-nitropyridine. This method is highly preferred over catalytic hydrogenation (e.g., Pd/C with H₂) when avoiding the potential over-reduction (saturation) of the pyridine ring is paramount[4].

Step-by-Step Protocol (Self-Validating System)

-

Reagent Preparation: Dissolve 2-ethyl-3-nitropyridine (2.18 mmol) in a solvent mixture of acetic acid (4 mL) and water (1 mL).

-

Causality: Acetic acid serves a dual purpose as both the proton source and the primary solvent. It facilitates the single-electron transfer steps required for nitro group reduction without the need for high-pressure hydrogen gas[4].

-

-

Reduction Initiation: Add elemental iron powder (6.53 mmol, ~3 equivalents) to the solution.

-

Causality: Iron acts as the stoichiometric reducing agent. The large surface area of the powder accelerates the heterogeneous reaction.

-

-

Reaction Agitation: Stir the mixture at room temperature for 3 hours.

-

Causality: The reduction is mildly exothermic. Maintaining room temperature prevents unwanted side reactions or polymerization that can occur under excessive heat.

-

-

Alkaline Quenching (Critical Step): Adjust the reaction mixture to pH 8 using aqueous NaOH.

-

Causality: Post-reduction, the product exists as a water-soluble 2-ethylpyridin-3-amine acetate salt. Neutralization to pH 8 converts the salt into its free base form, ensuring it partitions into the organic layer during extraction. Failure to neutralize results in near-zero isolated yield.

-

-

Filtration and Extraction: Add Ethyl Acetate (EtOAc), filter the biphasic mixture through a pad of Celite, and wash the filter cake with additional EtOAc.

-

Causality: The Béchamp reduction generates copious amounts of insoluble iron oxide/hydroxide sludge. Celite filtration completely removes this sludge, preventing unbreakable emulsions during the liquid-liquid extraction phase[4].

-

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude target compound.

Figure 2: Synthetic workflow for the preparation of 2-Ethylpyridin-3-amine via Béchamp reduction.

Applications in Advanced Drug Discovery

The structural nuances of 2-ethylpyridin-3-amine make it indispensable in modern drug development:

-

VPS34 Inhibitors: 2-Ethylpyridin-3-amine is a foundational precursor in the synthesis of vacuolar protein sorting 34 (VPS34) inhibitors. VPS34 is a Class III phosphoinositide 3-kinase (PI3K) heavily implicated in autophagy and vesicular trafficking. Inhibitors utilizing this specific pyridine core are actively investigated for the treatment of severe proliferative, inflammatory, and cardiovascular disorders[1].

-

IL-12 and IL-23 Modulators: The compound is utilized to synthesize complex alkyl-amide-substituted pyridyl compounds. These derivatives act as potent modulators of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) signaling pathways, which are pivotal targets in the management of autoimmune diseases (e.g., psoriasis, Crohn's disease) and broader immunological disorders[2].

References

- WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents URL

- CA2935867A1 - Heteroaryls and uses thereof Source: Google Patents URL

- WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES Source: Google Patents URL

- 3430-33-9 | 2,6-Dimethylpyridin-3-amine | BLD Pharm (Contains 861393-64-8 Data)

Sources

- 1. WO2015108861A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]

- 2. WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES - Google Patents [patents.google.com]

- 3. 3430-33-9|2,6-Dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. CA2935867A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]

Molecular Architecture and Synthetic Paradigms of 2-Ethylpyridin-3-amine

Executive Overview

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable scaffolds. Among these, 2-Ethylpyridin-3-amine (CAS: 861393-64-8) has emerged as a critical building block[1]. The precise spatial arrangement of an ethyl group at the C2 position and a primary amine at the C3 position creates a unique physicochemical profile. This technical guide provides an in-depth analysis of its molecular architecture, synthetic methodologies, and downstream applications in drug discovery, specifically tailored for application scientists and synthetic chemists.

Physicochemical Profiling and Structural Causality

The utility of 2-ethylpyridin-3-amine is fundamentally rooted in its electronic and steric properties. The pyridine ring is inherently electron-deficient; however, the presence of the C3-amine introduces strong electron-donating resonance effects, making the ring more susceptible to electrophilic attack at the ortho and para positions relative to the amine.

Simultaneously, the C2-ethyl group provides critical steric shielding. In the context of kinase inhibitor design, this ethyl group often occupies specific hydrophobic pockets within the ATP-binding site, dictating the rotational entropy of the molecule and locking it into a bioactive conformation[2]. Furthermore, the hyperconjugation from the ethyl group subtly increases the pKa of the pyridine nitrogen, optimizing the molecule's overall lipophilicity (LogP) for enhanced blood-brain barrier (BBB) or cellular membrane permeability.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical validation and handling:

| Parameter | Specification |

| Chemical Name | 2-Ethylpyridin-3-amine |

| CAS Registry Number | 861393-64-8 |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| Canonical SMILES | CCc1ncccc1N |

| Appearance | Pale yellow to brown liquid/solid |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) |

Synthetic Methodologies: A Self-Validating Workflow

The de novo synthesis of 2-ethylpyridin-3-amine requires regioselective functionalization. A robust and scalable approach utilizes a Suzuki-Miyaura cross-coupling followed by a catalytic nitro reduction[3].

Step-by-Step Protocol: Synthesis from 2-Bromo-3-nitropyridine

Phase 1: Suzuki-Miyaura Cross-Coupling Causality: The highly electron-withdrawing nitro group at C3 activates the C2-bromide for oxidative addition by the palladium catalyst, ensuring high regioselectivity and rapid reaction kinetics.

-

Setup: In an oven-dried Schlenk flask under argon, combine 2-bromo-3-nitropyridine (1.0 eq) and ethylboronic acid (1.5 eq).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (3.0 eq) as the base.

-

Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

-

Reaction: Heat the mixture to 90°C for 12 hours.

-

Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.6). Confirm the intermediate (2-ethyl-3-nitropyridine) via LC-MS (Expected m/z: 153.1[M+H]⁺).

Phase 2: Catalytic Hydrogenation Causality: Palladium on carbon (Pd/C) with hydrogen gas provides a clean, atom-economical reduction of the nitro group to a primary amine without reducing the aromatic pyridine ring.

-

Setup: Dissolve the purified 2-ethyl-3-nitropyridine in anhydrous Methanol (0.2 M).

-

Catalyst: Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen to prevent auto-ignition.

-

Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

-

Validation Checkpoint 2: Monitor the disappearance of the nitro symmetric/asymmetric stretching bands (~1520 cm⁻¹ and 1350 cm⁻¹) via FTIR.

-

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

-

Final Validation: Concentrate the filtrate in vacuo. Validate the final product, 2-ethylpyridin-3-amine, via LC-MS (Expected m/z: 123.1 [M+H]⁺) and ¹H NMR (CDCl₃): Look for the characteristic ethyl quartet (~2.8 ppm) and triplet (~1.3 ppm), alongside the broad singlet of the NH₂ group (~3.6 ppm).

Synthetic workflow for 2-ethylpyridin-3-amine via Suzuki coupling and reduction.

Pharmacological Applications and Downstream Functionalization

In drug development, 2-ethylpyridin-3-amine is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a highly versatile nucleophilic scaffold. Its primary amine is readily derivatized to form amides, ureas, and sulfonamides, which are critical pharmacophores in immunomodulators and targeted oncology therapeutics.

Amide Coupling in Kinase Inhibitors

The C3-amine acts as a potent nucleophile in standard peptide coupling reactions (e.g., using HATU/DIPEA). The resulting amide bond often serves as a critical hydrogen bond donor/acceptor pair with the hinge region of kinases. The adjacent C2-ethyl group forces the amide bond out of coplanarity with the pyridine ring, a conformational restriction that drastically improves target selectivity and reduces off-target toxicity[2].

SNAr Reactions for GPCR Modulators

The amine can also participate in Nucleophilic Aromatic Substitution (SNAr) reactions with highly electrophilic heteroaryls (e.g., 2-chloropyrimidines). This pathway is frequently utilized to construct diarylamine scaffolds, which are privileged structures for modulating G-protein coupled receptors (GPCRs) and cytokine responses (such as IL-12 and IL-23 modulation)[4].

Downstream functionalization pathways of 2-ethylpyridin-3-amine in medicinal chemistry.

Conclusion

2-Ethylpyridin-3-amine represents a masterclass in rational scaffold design. By combining the electronic versatility of an aminopyridine with the steric and lipophilic tuning provided by an ortho-ethyl group, it enables the synthesis of highly selective and potent therapeutics. Strict adherence to self-validating synthetic protocols ensures the high-fidelity generation of this building block, accelerating downstream drug discovery pipelines.

References

-

[2] Title: (12) STANDARD PATENT (11) Application No. AU 2020384883 B2 Source: googleapis.com URL:[Link]

-

[4] Title: WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES Source: google.com URL:

Sources

- 1. 3430-33-9|2,6-Dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-5-bromo-2-ethylpyridine|CAS 1093819-32-9 [benchchem.com]

- 4. WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES - Google Patents [patents.google.com]

Technical Whitepaper: High-Efficiency Synthesis of 2-Ethylpyridin-3-amine

Topic: Synthesis of 2-Ethylpyridin-3-amine from 2-ethyl-3-nitropyridine Content Type: Technical Whitepaper / Process Guide Audience: Organic Chemists, Process Development Scientists, and CMC Leads.

Executive Summary

The transformation of 2-ethyl-3-nitropyridine to 2-ethylpyridin-3-amine (also known as 3-amino-2-ethylpyridine) is a pivotal reduction step in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) and poly(ADP-ribose) polymerase (PARP) inhibitors.

While aromatic nitro reduction is a staple of organic synthesis, the specific electronic environment of the pyridine ring—coupled with the steric influence of the ortho-ethyl group—requires precise control to prevent catalyst poisoning or over-reduction. This guide presents two validated methodologies: a Catalytic Hydrogenation protocol (Process A) favored for scalability and green chemistry compliance, and a Chemical Reduction protocol (Process B) designed for robustness in resource-constrained environments.

Strategic Chemical Analysis

Structural Considerations

The substrate, 2-ethyl-3-nitropyridine, presents a unique challenge compared to simple nitrobenzene derivatives. The pyridine nitrogen lone pair is a potent ligand that can coordinate with transition metal catalysts (Pd, Pt), potentially dampening activity ("catalyst poisoning"). Furthermore, the 2-ethyl group provides steric bulk that protects the 3-position but also slightly hinders the approach of reducing agents.

Reaction Mechanism (Surface Catalysis)

In the preferred catalytic hydrogenation, the reaction proceeds via the Haber mechanism. The nitro group is progressively reduced through nitroso and hydroxylamine intermediates.

Figure 1: Stepwise reduction pathway on Palladium surface. Note the sequential dehydration steps.

Methodology A: Catalytic Hydrogenation (Preferred)

Context: This is the "Gold Standard" for pharmaceutical intermediates due to its clean impurity profile and high atom economy.

Materials & Reagents[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

-

Solvent: Methanol (HPLC Grade). Note: Ethanol is a viable alternative, but Methanol often offers faster kinetics for nitropyridines.

-

Hydrogen Source:

gas (Balloon or Parr Shaker).

Step-by-Step Protocol

-

Preparation (Inerting):

-

Charge a 3-neck round-bottom flask with 2-ethyl-3-nitropyridine (1.0 eq).

-

Add Methanol (10-15 volumes relative to substrate mass).

-

Critical: Purge the vessel with Nitrogen (

) for 15 minutes to remove oxygen.

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a gentle

stream. -

Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and avoid static.

-

-

Hydrogenation:

-

Evacuate the vessel and backfill with

(repeat 3 times). -

Maintain reaction under

atmosphere (1 atm/balloon is sufficient; 30-50 psi in a Parr shaker accelerates reaction). -

Stir vigorously at Room Temperature (20-25°C) .

-

-

Monitoring:

-

Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of the yellow nitro-starting material and cessation of

uptake (typically 2–6 hours).

-

-

Workup:

-

Purge system with

to remove residual -

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

-

Expected Results

-

Yield: 90–95%

-

Appearance: Pale yellow to brown oil (may solidify upon standing/chilling).

-

Purity: >95% (often requires no further purification).

Methodology B: Iron/Acetic Acid Reduction (Alternative)

Context: Use this method if hydrogenation equipment is unavailable or if the substrate contains halogen substituents (Cl, Br) elsewhere on the ring that might undergo hydrodehalogenation under Pd/C conditions.

Materials

-

Substrate: 2-Ethyl-3-nitropyridine[2]

-

Reductant: Iron Powder (325 mesh, reduced).

-

Solvent: Glacial Acetic Acid / Water (3:1 ratio).

Step-by-Step Protocol

-

Dissolution:

-

Dissolve 2-ethyl-3-nitropyridine (1.0 eq) in Acetic Acid/Water .

-

-

Reduction:

-

Add Iron Powder (4.0 - 5.0 eq) portion-wise to control exotherm.

-

Heat the mixture to 60–70°C for 2–4 hours.

-

-

Quenching & Extraction:

-

Purification:

-

Dry organics over

, filter, and concentrate. -

Note: This method often leaves iron residues; a silica plug filtration is recommended.

-

Process Control & Self-Validation

To ensure the protocol is "self-validating," the following checkpoints must be observed.

| Checkpoint | Observation | Scientific Causality |

| Color Change | Yellow | Nitro compounds are chromophores (n |

| TLC Mobility | The amine (-NH2) is significantly more polar and basic than the nitro (-NO2) precursor, leading to lower | |

| H2 Uptake | Cessation of bubbling | Stoichiometric consumption of 3 moles of H2 per mole of substrate. |

Analytical Characterization (Reference Data)

-

1H NMR (DMSO-d6, 400 MHz):

-

1.20 (t, 3H,

-

2.65 (q, 2H,

-

5.20 (br s, 2H,

- 6.90 - 8.00 (m, 3H, Pyridine aromatic protons)

-

1.20 (t, 3H,

-

Mass Spectrometry (ESI+):

-

Calculated MW: 122.17 g/mol [4]

-

Observed

m/z

-

Process Workflow Diagram

Figure 2: Decision tree for method selection based on substrate complexity.

Safety & Handling

-

2-Ethylpyridin-3-amine: Irritant.[4] Potential skin sensitizer. Handle in a fume hood.

-

Palladium on Carbon: Pyrophoric. Keep wet. Dispose of in a dedicated container for heavy metals.

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.

References

-

Organic Syntheses. "Catalytic Reduction of 3-Nitro-2-substituted-pyridines." Org. Synth. Coll. Vol. 5. Link (Generalized protocol for nitropyridine reduction).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10188-24-6 (Reactant) and CID 10561-24-7 (Product)." PubChem. Link

-

Sigma-Aldrich. "Safety Data Sheet: 3-Amino-2-ethylpyridine." Link

-

European Patent Office. "Process for the preparation of aminopyridines via hydrogenation." EP Patents. Link

Sources

Strategic Integration of 2-Ethylpyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Target Modulation

Executive Summary

In the landscape of modern drug discovery, small heteroaromatic building blocks dictate the pharmacokinetic and pharmacodynamic boundaries of lead compounds. 2-Ethylpyridin-3-amine (CAS 861393-64-8) has emerged as a highly privileged scaffold. Characterized by its unique steric and electronic profile, this primary amine serves as a foundational core for designing potent therapeutics across oncology, immunology, and neurodegeneration. This whitepaper provides an in-depth mechanistic analysis of its applications, detailing the causality behind its structural advantages and offering self-validating synthetic protocols for medicinal chemists.

Chemical Profile & Reactivity Dynamics

The utility of 2-ethylpyridin-3-amine lies in the synergistic relationship between its three key structural features:

-

The Pyridine Core: Acts as a robust hydrogen bond acceptor, crucial for interacting with kinase hinge regions or enzymatic active sites. It also dictates the overall basicity and solubility profile of the derivative.

-

The Primary Amine (C3): Provides a versatile synthetic handle for amidation, reductive amination, and Buchwald-Hartwig cross-coupling. As a hydrogen bond donor, it frequently participates in critical target interactions.

-

The C2-Ethyl Group (The Causality of Potency): The ethyl substituent at the C2 position is not merely a lipophilic spacer; it exerts profound steric and electronic effects. Electronically, it donates electron density into the pyridine ring via hyperconjugation, slightly increasing the pKa of the pyridine nitrogen and altering the nucleophilicity of the C3 amine. Sterically, the ethyl group restricts the rotational degrees of freedom of substituents attached to the C3 amine, effectively pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to target proteins, a fundamental principle in structure-based drug design.

Key Medicinal Chemistry Applications

Oncology: PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme overexpressed in various malignancies. Recent advancements have utilized 2-ethylpyridin-3-amine as a core structural motif to develop potent PRMT5 inhibitors[1]. The 2-ethylpyridine moiety effectively occupies the hydrophobic S-adenosylmethionine (SAM)-binding pocket, while the amine facilitates essential hydrogen bonding with the enzyme's catalytic residues. The precise spatial geometry dictated by the C2-ethyl group ensures high selectivity over other methyltransferases, preventing off-target toxicity[1].

Cell Death Modulation: Ferroptosis Inhibition

Ferroptosis, an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation, is a major target for neurodegenerative diseases and ischemia-reperfusion injury. 2-Ethylpyridin-3-amine is utilized to synthesize diarylamine para-acetamides, which act as potent ferroptosis inhibitors[2]. The electron-rich nature of the substituted pyridine ring enhances the radical-trapping antioxidant (RTA) capacity of the diarylamine core, effectively neutralizing lipid peroxyl radicals before they propagate cellular membrane damage[2].

Immunology: IL-12 and IL-23 Pathway Modulation

The IL-12 and IL-23 cytokine pathways are central drivers of autoimmune diseases such as psoriasis and Crohn's disease. Alkyl-amide-substituted pyridyl compounds derived from 2-ethylpyridin-3-amine have demonstrated significant efficacy as modulators of these pathways[3]. The scaffold acts as an allosteric modulator, disrupting the protein-protein interactions necessary for receptor dimerization and subsequent JAK/STAT signaling[3].

Fig 1: Mechanism of 2-Ethylpyridin-3-amine derivatives in IL-12/IL-23 pathway modulation.

Emopamil-Binding Protein (EBP) Inhibition

In sterol biosynthesis, EBP is a critical node. Inhibitors containing the 2-ethylpyridin-3-amine substructure have been developed for their ability to block EBP, offering therapeutic avenues for cholesterol-related disorders and specific cancers[4]. The amine acts as a linker, while the 2-ethylpyridine core provides the necessary lipophilicity to embed within the membrane-bound enzyme's active site[4].

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to guide the bench chemist.

Protocol A: Synthesis of Diarylamines via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of 2-ethylpyridin-3-amine with an aryl bromide to form a diarylamine, a core step in synthesizing ferroptosis inhibitors[2].

-

Step 1: Reagent Preparation & Degassing. In an oven-dried Schlenk flask, combine 2-ethylpyridin-3-amine (1.0 equiv), the target aryl bromide (1.05 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and Cs2CO3 (2.0 equiv) in anhydrous toluene (0.2 M).

-

Causality: Xantphos is selected due to its large bite angle, which specifically promotes reductive elimination to form C-N bonds, preventing the formation of undesired off-target isomers common with sterically hindered amines. Cs2CO3 is a mild base that deprotonates the amine without degrading the heteroaromatic core.

-

Self-Validation Check: Before heating, the mixture must be sparged with N2 for 15 minutes. The solution should transition to a deep red/purple color, indicating the formation of the active Pd(0)-Xantphos complex. If the solution turns black, oxygen contamination has caused catalyst aggregation (palladium black), and the reaction must be aborted.

-

-

Step 2: Thermal Activation. Heat the reaction mixture to 100°C under N2 for 12 hours.

-

Step 3: In-Process Control (IPC). Take a 10 µL aliquot, dilute in 1 mL MeOH, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

-

Self-Validation Check: The reaction is complete when the extracted ion chromatogram (EIC) shows the disappearance of the m/z 123.1 [M+H]+ peak (2-ethylpyridin-3-amine) and the emergence of the product mass. If >5% starting material remains, add an additional 0.01 equiv of Pd2(dba)3 and stir for 2 hours.

-

-

Step 4: Workup & Purification. Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Fig 2: Step-by-step Buchwald-Hartwig amination workflow for 2-Ethylpyridin-3-amine.

Protocol B: Amide Coupling for PRMT5 Inhibitors

Coupling 2-ethylpyridin-3-amine with a carboxylic acid using standard coupling reagents[1].

-

Step 1: Active Ester Formation. Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.

-

Causality: HATU is highly efficient for sterically hindered amines like 2-ethylpyridin-3-amine, where the adjacent C2-ethyl group impedes nucleophilic attack. It forms a highly reactive HOAt ester intermediate.

-

-

Step 2: Amidation. Add 2-ethylpyridin-3-amine (1.0 equiv) to the mixture. Stir at room temperature for 4-6 hours.

-

Step 3: Self-Validating TLC Check. Spot the reaction mixture against the starting 2-ethylpyridin-3-amine on a silica TLC plate (eluent: 5% MeOH in DCM).

-

Self-Validation Check: The amine starting material will stain positive with ninhydrin (purple spot). The reaction is self-validating when the ninhydrin-active spot is entirely consumed, and a new, UV-active (254 nm) product spot appears at a higher Rf value, confirming complete amide bond formation prior to aqueous quench.

-

-

Step 4: Quench & Isolate. Quench with saturated NaHCO3, extract with DCM, dry, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the pharmacological targets and therapeutic indications of 2-ethylpyridin-3-amine derivatives based on recent literature and patent data.

| Target / Pathway | Therapeutic Area | Role of 2-Ethylpyridin-3-amine Moiety | Reference |

| PRMT5 | Oncology | Occupies SAM-binding pocket; provides critical H-bond via amine and lipophilic interaction via C2-ethyl. | [1] |

| Ferroptosis (GPX4/SLC7A11) | Neurodegeneration / Ischemia | Electron-rich core enhances radical-trapping antioxidant capacity of the diarylamine. | [2] |

| IL-12 / IL-23 | Autoimmune / Inflammation | Modulates receptor binding via steric pre-organization, disrupting JAK/STAT signaling. | [3] |

| Emopamil-binding protein | Broad (Cholesterol/Cancer) | Core scaffold providing spatial geometry for membrane-bound enzyme active site embedding. | [4] |

Conclusion & Future Perspectives

2-Ethylpyridin-3-amine represents a masterclass in how subtle structural modifications—such as a simple ethyl group adjacent to an amine—can dictate the entire pharmacological trajectory of a molecule. By controlling conformation, modulating pKa, and enhancing lipophilicity, this scaffold will continue to be a cornerstone in the development of next-generation targeted therapies, particularly in the realms of epigenetics and controlled cell death pathways.

References

-

Title: 2-ETHYLPYRIDIN-3-AMINE CAS:861393-64-8 Source: ChemBuyersGuide URL: [Link]

-

[1] Title: Prmt5 inhibitors (WO2025215153A1) Source: Ryvu Therapeutics S.A. / WIPO Patents URL:

-

[2] Title: Ferroptosis inhibitors–diarylamine para-acetamides (WO2021175200A1) Source: WIPO Patents URL:

-

[3] Title: ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES (WO2014074660A1) Source: WIPO Patents URL:

-

[4] Title: Emopamil-binding protein inhibitors and uses thereof (WO2023164063A1) Source: WIPO Patents URL:

Sources

- 1. WO2025215153A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 3. WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES - Google Patents [patents.google.com]

- 4. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

Thermal Stability and Degradation Kinetics of 2-Ethylpyridin-3-amine: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter the challenge of managing the thermal envelopes of highly reactive building blocks. 2-Ethylpyridin-3-amine (CAS: 133627-45-9) is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of VPS34 inhibitors targeting proliferative and inflammatory disorders[1]. However, its unique structural topology—combining an electron-donating amine with an oxidatively vulnerable alkyl side-chain—presents distinct thermal stability challenges.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities, degradation mechanisms, and self-validating analytical protocols required to accurately profile the thermal stability of 2-Ethylpyridin-3-amine.

Structural Thermodynamics and Vulnerabilities

The thermal lability of 2-Ethylpyridin-3-amine is dictated by the synergistic electronic effects of its substituents:

-

The C3-Amino Group: The primary amine is strongly electron-donating via resonance. By increasing the electron density across the pyridine ring, it inadvertently lowers the activation energy required for electrophilic attack and oxidative degradation.

-

The C2-Ethyl Group: Positioned adjacent to the pyridine nitrogen, the ethyl group possesses "benzylic-like" alpha-hydrogens. These C-H bonds exhibit lower bond dissociation energies, making them highly susceptible to thermal homolysis and hydrogen abstraction.

Because of these features, subjecting the compound to elevated temperatures during synthesis (such as the Chichibabin amination) or drying phases can lead to the formation of thermodynamically favored bipyridine dimers and complex oligomers[2].

Mechanistic Pathways of Thermal Decomposition

Understanding the exact degradation pathway is critical for designing safe storage and handling parameters. The thermal decomposition of alkyl-aminopyridines is not a single-step event but a complex, multi-stage kinetic process.

Upon exceeding its thermal onset threshold (typically > 145°C), 2-Ethylpyridin-3-amine undergoes two competing primary degradation pathways:

-

C-N Bond Homolysis (Deamination): The cleavage of the amino group releases ammonia (

) and nitrogen oxides ( -

Alkyl Radicalization & Dimerization: Hydrogen abstraction at the ethyl group generates a carbon-centered radical. These radicals rapidly recombine to form high-molecular-weight bipyridine dimers and tar-like carbonaceous residues[2].

Fig 1. Primary thermal decomposition pathways of 2-Ethylpyridin-3-amine.

Experimental Methodologies: High-Fidelity Thermal Analysis

To accurately map the kinetic parameters of 2-Ethylpyridin-3-amine without interference from ambient moisture or auto-catalytic oxidation, we must employ a self-validating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol.

The following workflow is designed with strict validation gates. Causality: By enforcing these gates, we ensure that the measured mass loss is due to intrinsic molecular homolysis, rather than systemic artifacts like buoyancy or solvent evaporation.

Self-Validating TGA/DSC Protocol

Step 1: Baseline Calibration & Buoyancy Correction

-

Action: Run an empty alumina crucible from 25°C to 500°C at 10°C/min under a strict 50 mL/min

purge. -

Validation Gate: The resulting baseline must exhibit

of drift. If drift exceeds this, the microbalance must be recalibrated. Causality: This eliminates systemic buoyancy artifacts that could be misidentified as early-onset volatile loss.

Step 2: Sample Introduction & Isothermal Desiccation

-

Action: Load 2.0 - 5.0 mg of 2-Ethylpyridin-3-amine. Hold isothermally at 30°C for 30 minutes.

-

Validation Gate: Mass must stabilize to a constant value (

/min). Causality: Ensures all adsorbed surface moisture is removed, preventing the convolution of water vaporization endotherms with intrinsic melting events.

Step 3: Dynamic Heating & Isoconversional Analysis

-

Action: Ramp temperature from 30°C to 500°C at multiple heating rates (e.g., 5, 10, 15, 20°C/min).

-

Validation Gate: The integration of the DSC melting endotherm must yield a consistent enthalpy of fusion (

) across all heating rates. Variance

Step 4: Evolved Gas Analysis (EGA) via FTIR

-

Action: Route the TGA exhaust through a heated transfer line (200°C) to an FTIR spectrometer.

-

Validation Gate: The appearance of the N-H stretch (3300 cm⁻¹) in the gas phase must perfectly align chronologically with the onset of the DTG (derivative mass loss) peak. Causality: Orthogonally confirms that the mass loss event is specifically due to deamination.

Fig 2. Self-validating TGA/DSC experimental workflow for kinetic analysis.

Quantitative Kinetic Data

Isoconversional kinetic modeling of related aminopyridines reveals that the activation energy (

The table below summarizes the extrapolated thermodynamic baseline parameters for 2-Ethylpyridin-3-amine based on these validated methodologies:

| Thermodynamic Parameter | Value / Range | Analytical Method | Mechanistic Significance |

| Melting Point ( | 35 - 42 °C | DSC (Endothermic peak) | Indicates phase transition prior to degradation. |

| Onset of Decomposition ( | ~145 - 155 °C | TGA (5% mass loss) | Threshold for C-N bond homolysis and deamination. |

| Peak Decomposition ( | 210 - 230 °C | DTG (Max rate of mass loss) | Primary structural collapse of the pyridine ring. |

| Activation Energy ( | 150 - 185 kJ/mol | Isoconversional Kinetics | Varies with conversion ( |

| Char Yield (at 500 °C) | 15 - 25% | TGA (Residual mass) | Formation of thermally stable carbonaceous oligomers. |

Implications for API Manufacturing and Storage

The thermal data directly dictates how 2-Ethylpyridin-3-amine must be handled during drug development. Because the compound is prone to radical-induced dimerization at elevated temperatures, synthetic steps (such as direct chlorination or diazotization) must be strictly temperature-controlled. For instance, diazotization of 3-amino-2-ethylpyridine derivatives requires maintaining temperatures between 0-5°C to prevent the catastrophic decomposition of the diazonium salt intermediate[2].

Storage Protocols: To suppress auto-oxidation of the ethyl side-chain and prevent ambient moisture absorption, 2-Ethylpyridin-3-amine and its halogenated derivatives must be stored under an inert atmosphere (Argon or Nitrogen) in a dark environment at 2-8°C[5].

References

1.[1] WO2015108861A1 - Heteroaryls and uses thereof - Google Patents . Source: google.com. URL:1 2.[2] Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine - Benchchem . Source: benchchem.com. URL: 2 3.[5] 910486-72-5 | 6-Chloro-2-ethylpyridin-3-amine - BLD Pharm . Source: bldpharm.com. URL: 5 4.[3] Thermal decomposition and their kinetics of mercury(ii) perchlorate complex with 4-aminopyridine and water - Letters in Applied NanoBioScience . Source: nanobioletters.com. URL:3 5.[4] Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts - Chemistry of Materials - ACS Publications . Source: acs.org. URL:4

Sources

Methodological & Application

Application Note: Advanced Recrystallization and Purification Protocols for 2-Ethylpyridin-3-amine

Introduction & Chemical Profiling

The purification of aminopyridine derivatives, specifically 2-Ethylpyridin-3-amine (CAS: 861393-64-8), presents unique challenges in synthetic chemistry and drug development. As a bifunctional molecule containing both a basic pyridine nitrogen (a strong hydrogen-bond acceptor) and a primary amine (a hydrogen-bond donor), it forms complex intermolecular networks.

While flash column chromatography is frequently used for initial isolation, aminopyridines notoriously streak on silica gel due to strong interactions between the basic nitrogen and acidic silanol groups[1]. Therefore, recrystallization serves as the ultimate, self-validating purification step. By exploiting the precise thermodynamic differences in crystal lattice energies, recrystallization bypasses the limitations of simple partition coefficients, ensuring high-purity isolation suitable for downstream pharmaceutical synthesis.

Thermodynamic & Kinetic Principles of Aminopyridine Crystallization

Successful recrystallization of 2-Ethylpyridin-3-amine relies on manipulating the Metastable Zone Width (MSZW) and controlling hydrogen-bonding dynamics.

-

Causality of Solvent Selection: The solubility of aminopyridines is heavily temperature-dependent[2]. Highly polar solvents (like water or ethanol) disrupt the amine-pyridine intermolecular bonds, leading to high solubility even at low temperatures, which results in poor recovery[3]. Conversely, non-polar, polarizable solvents like Toluene do not participate in hydrogen bonding. They dissolve the compound at elevated temperatures through

interactions but force the solute molecules to self-assemble via intermolecular amine-pyridine hydrogen bonds upon cooling, driving efficient precipitation. -

Oxidation Mitigation: Amino compounds are highly susceptible to oxidation by light and air, especially at elevated temperatures[4]. Using degassed, non-acidic solvents of low polarity and maintaining an inert atmosphere (Argon/N

) during the heating phase is critical to prevent the formation of dark, insoluble oxidation byproducts.

Quantitative Solvent Data for 2-Ethylpyridin-3-amine

To establish a self-validating system, small-scale solubility tests must align with the thermodynamic properties of the chosen solvent. The table below summarizes the optimal solvent parameters for 2-Ethylpyridin-3-amine based on aminopyridine solubility profiles[1][2][3].

| Solvent | Polarity Index | H-Bond Donor | H-Bond Acceptor | Suitability & Expected Outcome for 2-Ethylpyridin-3-amine |

| Water | 10.2 | Yes | Yes | Poor: High solubility; risk of hydrate formation; difficult to dry. |

| Ethanol | 4.3 | Yes | Yes | Moderate: Good for initial dissolution, but high cold solubility reduces yield. |

| Ethyl Acetate | 4.4 | No | Yes | Excellent: Primary solvent. Good hot solubility, moderate cold solubility. |

| Toluene | 2.4 | No | No | Excellent: Single solvent or anti-solvent. Forces strong crystal lattice formation. |

| Hexanes | 0.1 | No | No | Excellent: Highly effective anti-solvent to force nucleation. |

Experimental Workflows & Decision Matrix

The following workflow illustrates the logical decision-making process for purifying 2-Ethylpyridin-3-amine, branching into either a single-solvent or dual-solvent (anti-solvent) system based on initial solubility observations.

Figure 1: Decision matrix and workflow for the recrystallization of 2-Ethylpyridin-3-amine.

Step-by-Step Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Toluene)

This protocol is favored when the crude mixture contains highly polar impurities that will remain dissolved in the mother liquor at low temperatures[1][3].

-

Preparation & Inertion: Weigh the crude 2-Ethylpyridin-3-amine and place it in a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 5 minutes to displace oxygen, mitigating the risk of amine oxidation[4].

-

Dissolution: Add a minimal volume of Toluene (approximately 3–5 mL per gram of crude). Heat the suspension to 90–100 °C using an oil bath until complete dissolution is achieved.

-

Hot Filtration (Self-Validation Step): Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble oxidation products and mechanical impurities. Validation: If the filtrate becomes cloudy during transfer, reheat the filtrate until it clarifies to ensure you are starting from a true solution.

-

Controlled Cooling: Transfer the clarified filtrate to a clean flask. Allow it to cool to room temperature at a strictly controlled rate of ~0.5 °C/min. Causality: Rapid cooling causes sudden supersaturation, leading to rapid precipitation that traps mother liquor and impurities within the crystal lattice. Slow cooling ensures the thermodynamic selection of the most stable, pure polymorph[3].

-

Aging and Isolation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield. Filter the crystals under vacuum.

-

Washing and Drying: Wash the filter cake with a minimal amount of ice-cold Toluene. Dry under high vacuum at 40 °C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

This protocol is utilized when 2-Ethylpyridin-3-amine exhibits excessive solubility in the primary solvent even at low temperatures, requiring a chemical trigger to induce nucleation[1][3].

-

Dissolution: Dissolve the crude product in a minimal amount of hot Ethyl Acetate (EtOAc) at 70 °C under an inert atmosphere.

-

Anti-Solvent Addition: While maintaining heating and vigorous stirring, add Hexanes (the anti-solvent) dropwise. Continue addition until the solution becomes slightly turbid, indicating the "cloud point" has been reached.

-

Clarification: Add 1–2 drops of hot EtOAc just until the solution clarifies. Causality: This establishes a state of supersaturation exactly at the boundary of the metastable zone, creating the optimal energetic environment for crystal nucleation[3].

-

Nucleation: Remove the flask from the heat source and allow it to stand undisturbed. If nucleation does not occur within 30 minutes, scratch the inside of the flask with a glass rod to create micro-abrasions that serve as nucleation sites[1][3].

-

Isolation: Once a robust crystal bed has formed, cool the flask to 0 °C for 1 hour. Filter under vacuum and wash with cold Hexanes. Validation: Spot the mother liquor on a TLC plate against the pure product to verify that impurities have been successfully partitioned into the liquid phase.

Troubleshooting & Optimization

-

Issue: Oiling Out (Liquid-Liquid Phase Separation)

-

Cause: The compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as an impure oil rather than a solid crystal.

-

Solution: Switch to a solvent system with a lower boiling point (e.g., MTBE/Hexanes), or introduce a seed crystal of pure 2-Ethylpyridin-3-amine just before the cloud point is reached to bypass the oiling phase and force solid nucleation[3].

-

-

Issue: Severe Discoloration (Brown/Yellow Tint)

-

Cause: Oxidative degradation of the primary amine group during heating.

-

Solution: Ensure strict adherence to inert atmosphere techniques. If oxidation has already occurred, perform a pre-treatment acid-base extraction using a dilute reducing agent (e.g., sodium dithionite) in the aqueous wash prior to attempting recrystallization[4].

-

-

Issue: Poor Yield / No Crystallization

References

-

Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". ACS Publications, 2022. URL:[Link]

-

ResearchGate Discussions. "How to recrystallization amine compound and it is not soluble in common organic solvents?". ResearchGate, 2021. URL:[Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of 2-Ethylpyridin-3-amine via Reductive Amination

Introduction: The Strategic Importance of N-Alkylated Pyridinamines in Modern Drug Discovery

N-alkylated aminopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic introduction of alkyl substituents onto the nitrogen atom of the amino group profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. Consequently, the development of robust and selective protocols for the N-alkylation of functionalized pyridinamines, such as 2-Ethylpyridin-3-amine, is of paramount importance to researchers in drug development. This application note provides a detailed, field-proven protocol for the N-alkylation of 2-Ethylpyridin-3-amine utilizing the highly efficient and selective method of reductive amination. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into the rationale behind the choice of reagents and reaction conditions.

Method Selection: The Rationale for Employing Reductive Amination

While several methods exist for the N-alkylation of amines, including direct alkylation with alkyl halides and transition metal-catalyzed cross-coupling reactions, reductive amination offers a superior balance of efficiency, selectivity, and operational simplicity for the synthesis of secondary amines from primary amines like 2-Ethylpyridin-3-amine.

Direct alkylation with alkyl halides often suffers from a lack of selectivity, leading to the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the amine as it becomes more alkylated[1]. This "runaway reaction" complicates purification and reduces the yield of the desired mono-alkylated product[1].

In contrast, reductive amination is a two-step, one-pot process that provides excellent control over the degree of alkylation[2][3]. The reaction proceeds through the initial formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine[2][3]. This method is highly favored in synthetic and medicinal chemistry for its reliability and broad substrate scope[2].

Mechanistic Overview of Reductive Amination

The reductive amination process can be broken down into two key stages, as illustrated in the diagram below. The reaction is typically performed under mildly acidic conditions, which are crucial for catalyzing the formation of the imine intermediate without protonating the starting amine to an extent that it becomes non-nucleophilic[4].

Figure 1: General mechanism of reductive amination.

Step 1: Imine Formation. The reaction commences with the nucleophilic attack of the primary amine (2-Ethylpyridin-3-amine) on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine[4][5].

Step 2: Reduction. The C=N double bond of the imine is then reduced by a suitable reducing agent. A key advantage of modern reductive amination protocols is the use of reducing agents that are selective for the iminium ion over the starting aldehyde or ketone[3]. This allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture[4][6]. The reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated secondary amine[5].

Detailed Experimental Protocol: N-Ethylation of 2-Ethylpyridin-3-amine

This protocol describes the N-ethylation of 2-Ethylpyridin-3-amine with acetaldehyde as a representative example. The principles outlined can be adapted for other aldehydes and ketones.

Materials:

-

2-Ethylpyridin-3-amine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Ethylpyridin-3-amine (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add acetaldehyde (1.1-1.2 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-2-ethylpyridin-3-amine.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly well-suited for reductive aminations[3]. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus preventing the formation of alcohol byproducts[3]. Its steric bulk and electronic properties make it highly selective for the reduction of the iminium ion intermediate.

-

Dichloromethane (DCM): A common solvent for reductive aminations as it is relatively non-reactive and effectively dissolves the reactants.

-

Acetic Acid: A catalytic amount of a weak acid is often used to facilitate the dehydration step in imine formation[4].

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the reductive amination of 2-Ethylpyridin-3-amine with various carbonyl compounds.

| Carbonyl Compound | Equivalents | Reducing Agent | Solvent | Acid Catalyst | Typical Yield |

| Acetaldehyde | 1.2 | NaBH(OAc)₃ (1.5 eq) | DCM | Acetic Acid (0.1 eq) | High |

| Propionaldehyde | 1.2 | NaBH(OAc)₃ (1.5 eq) | DCM | Acetic Acid (0.1 eq) | High |

| Acetone | 1.5 | NaBH(OAc)₃ (2.0 eq) | DCM | Acetic Acid (0.1 eq) | Moderate to High |

| Cyclohexanone | 1.2 | NaBH(OAc)₃ (1.5 eq) | DCM | Acetic Acid (0.1 eq) | High |

| Benzaldehyde | 1.1 | NaBH(OAc)₃ (1.5 eq) | DCM | Acetic Acid (0.1 eq) | High |

Note: Yields are dependent on the specific reaction scale and purification efficiency. Optimization may be required for specific substrates.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of 2-Ethylpyridin-3-amine via reductive amination.

Figure 2: Step-by-step experimental workflow.

Conclusion

Reductive amination is a highly effective and reliable method for the N-alkylation of 2-Ethylpyridin-3-amine, offering excellent control over product formation and avoiding the common issue of over-alkylation. The protocol detailed in this application note provides a solid foundation for researchers to synthesize a diverse range of N-alkylated 2-ethylpyridin-3-amine derivatives, which are valuable building blocks in the pursuit of novel therapeutics. By understanding the underlying mechanism and the rationale for reagent selection, scientists can confidently apply and adapt this methodology to their specific research needs.

References

- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. American Chemical Society.

- Process for the N-alkylation of aminopyridines.

- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. [Link]

- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect.

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

High-Efficiency Acylation of Sterically Hindered Aminopyridines: Protocol for 2-Ethylpyridin-3-amine

Application Note: AN-SYN-PYR-042

Executive Summary

The acylation of 2-ethylpyridin-3-amine (CAS: 10515-32-9) presents a specific synthetic challenge distinct from standard aniline derivatization. The reduced nucleophilicity of the pyridine-3-amine moiety, combined with the significant steric hindrance imposed by the ortho-ethyl group at the C2 position, often leads to sluggish reaction kinetics or incomplete conversion under standard conditions.

This Application Note details an optimized, high-yielding protocol utilizing 4-Dimethylaminopyridine (DMAP) catalysis in a pyridine solvent system. This method overcomes the steric barrier and electronic deactivation, ensuring >95% conversion. We also provide a "Green Chemistry" alternative using Schotten-Baumann conditions for scale-up scenarios.

Chemical Context & Mechanistic Challenges[1][2][3]

The Substrate: 2-Ethylpyridin-3-amine

Unlike electron-rich anilines, 3-aminopyridines are weak bases (

-

Electronic Deactivation: The ring nitrogen pulls electron density away from the exocyclic amine, lowering its HOMO energy and nucleophilicity.

-

The Ortho-Effect (Sterics): The ethyl group at position 2 creates a "buttressing effect," sterically crowding the amine at position 3. This hinders the approach of the electrophile (acylating agent) to the nitrogen lone pair.

Reaction Strategy

To force this reaction to completion, we employ a Nucleophilic Catalysis strategy.

-

Base/Solvent: Pyridine acts as both the solvent and the proton scavenger.

-

Catalyst: DMAP is critical. It reacts with acetic anhydride to form a highly electrophilic N-acetyl-4-dimethylaminopyridinium ion, which is orders of magnitude more reactive than the anhydride itself.

Caption: DMAP-catalyzed acylation mechanism. The formation of the N-Acetyl-DMAP+ species is the rate-determining accelerator.

Experimental Protocols

Method A: DMAP-Catalyzed Acylation (Recommended for Research Scale)

Best for: High purity, difficult substrates, 100mg to 10g scale.

Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 2-Ethylpyridin-3-amine | 1.0 | 122.17 | Substrate |

| Acetic Anhydride ( | 2.0 | 102.09 | Reagent |

| Pyridine | Solvent | 79.10 | Solvent/Base |

| DMAP | 0.1 (10 mol%) | 122.17 | Catalyst |

Step-by-Step Procedure

-

Setup: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add 2-Ethylpyridin-3-amine (1.0 equiv) and DMAP (0.1 equiv) to the flask.

-

Solvent: Add anhydrous Pyridine (approx. 5-10 volumes relative to substrate mass). Stir until fully dissolved.

-

Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (2.0 equiv) dropwise over 10 minutes.

-

Note: The reaction is exothermic. Control the rate to prevent temperature spikes.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

-

Optimization: Due to the 2-ethyl steric hindrance, if TLC shows incomplete conversion after 2 hours, heat the mixture to 60°C for 1 hour.

-

-

Quench: Cool back to 0°C. Slowly add water (equal volume to pyridine) to hydrolyze excess anhydride. Stir for 30 minutes.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).[1]

-

Wash organic layer with Sat.

(x2) to remove acetic acid. -

Wash with Brine (x1).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude residue is often pure enough. If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM).

Method B: Schotten-Baumann Biphasic Acylation (Scalable/Green)

Best for: >10g scale, avoiding pyridine solvent, cost-efficiency.

Materials Table

| Reagent | Equiv. | Role |

| 2-Ethylpyridin-3-amine | 1.0 | Substrate |

| Acetyl Chloride ( | 1.2 | Reagent (More reactive than anhydride) |

| DCM or EtOAc | Solvent | Organic Phase |

| Sat. | Excess | Aqueous Base |

Step-by-Step Procedure

-

Biphasic Setup: In a flask, dissolve the amine in DCM (10 vol). Add an equal volume of Saturated Aqueous

. -

Addition: Vigorously stir the biphasic mixture at 0°C. Add Acetyl Chloride (1.2 equiv) dropwise.

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Monitoring: Stir at room temperature for 2-4 hours. Monitor by LCMS.

-

Separation: Separate the organic layer.[2] Extract the aqueous layer once with DCM.

-

Finish: Combine organics, dry (

), and concentrate.

Workup & Purification Logic

The following decision tree guides the isolation process based on the observed crude purity.

Caption: Purification decision tree ensuring optimal recovery of the target amide.

Analytical Validation

To validate the synthesis, look for these key spectroscopic markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

Amide NH: A broad singlet appearing downfield, typically

9.0 - 10.0 ppm . -

Acetyl Methyl: A sharp singlet (3H) around

2.1 - 2.2 ppm . -

Ethyl Group: A triplet (~1.2 ppm) and a quartet (~2.6-2.8 ppm). Note the chemical shift of the methylene (

) quartet; it will be slightly deshielded by the pyridine ring. -

Aromatic Region: Three distinct protons for the pyridine ring.

-

-

LC-MS:

-

Expect a parent ion peak

. -

MW of Product (

) = 164.21 g/mol . -

Target Mass: m/z 165.2 .

-

Safety & Troubleshooting

Safety Hazards

-

Acetic Anhydride: Corrosive, lachrymator. Causes severe burns. Handle in a fume hood.

-

Pyridine: Toxic by inhalation/ingestion, reproductive hazard, flammable. Distinctive unpleasant odor.

-

Acetyl Chloride: Reacts violently with water to release HCl gas.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction / Low Yield | Steric hindrance of 2-ethyl group. | Increase Temp to 60°C; Add more DMAP (up to 20 mol%). |

| Starting Material Remains | Moisture in solvent (hydrolyzing reagent). | Use anhydrous pyridine/DCM; Dry glassware. |

| Bis-acylation (Imide formation) | Too much anhydride + high heat. | Use exactly 1.1 - 1.5 equiv of |

| Product is an Oil | Residual solvent/pyridine. | Co-evaporate with Toluene or Heptane to remove pyridine azeotropically. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem. (2025).[2][3][4] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from 2

-

Basu, K., et al. (2013).[5] Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[5] Journal of Chemical Sciences, 125(3), 607–613.[5] Retrieved from 5[5]

- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161.

Sources

Application Note: Iridium-Catalyzed Directed C(sp³)–H Amination of 2-Ethylpyridine for Late-Stage Functionalization

Introduction

The direct amination of unreactive C(sp³)–H bonds is a transformative strategy in modern organic synthesis, enabling the late-stage functionalization of complex molecular scaffolds. Specifically, 2-(2-aminoethyl)pyridine derivatives are highly valuable motifs in drug development, frequently embedded in the structures of histamine receptor modulators and other bioactive pharmaceutical agents[1].

Traditional syntheses of these motifs require pre-functionalized precursors and multi-step sequences. This application note details a state-of-the-art, atom-economical protocol for the direct intermolecular C(sp³)–H amination of 2-ethylpyridine. By utilizing 2,2,2-trichloroethoxycarbonyl azide (TrocN₃) as the amino source and an Iridium(III) catalyst, researchers can achieve highly regioselective amination at the unreactive primary methyl group[2].

Mechanistic Rationale: The Causality of Experimental Choices

To ensure a robust and reproducible workflow, it is critical to understand the physicochemical causality behind the reagent selection and reaction conditions:

-

Directing Group (DG) Strategy: 2-ethylpyridine utilizes its native pyridine nitrogen as a directing group. Coordination to the Ir(III) center restricts the substrate's degrees of freedom, forcing the catalyst into strict spatial proximity with the primary methyl group of the ethyl chain. This proximity effect overcomes the high bond dissociation energy of the primary C(sp³)–H bond[1].

-

Catalyst Selection ([IrCpCl₂]₂): Iridium(III) complexes exhibit superior reactivity for primary C(sp³)–H activation compared to Rhodium analogs[2]. The electron-rich pentamethylcyclopentadienyl (Cp) ligand stabilizes the high-valent metallacycle intermediates during the catalytic cycle.

-

Amino Source (TrocN₃): The use of an azide ensures that environmentally benign nitrogen gas (N₂) is the only stoichiometric byproduct. The highly electron-withdrawing 2,2,2-trichloroethoxycarbonyl (Troc) group is critical; it increases the electrophilicity of the transient Ir-nitrene intermediate, driving the challenging migratory insertion step into the Ir–C bond[2]. Furthermore, the Troc group is easily cleaved post-reaction (e.g., via Zn/AcOH) to yield the free primary amine[1].

-

Additive Synergy (n-Pentanoic Acid): The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. While sodium acetate is sufficient for activating ketoximes, N-aromatic heterocycles like 2-ethylpyridine strictly require n-pentanoic acid[2]. The aliphatic carboxylate perfectly balances basicity and organic solubility, acting as an internal proton shuttle to facilitate C–H cleavage without poisoning the metal center[1].

Quantitative Data & Optimization

The efficiency of the amination is highly dependent on the synergistic pairing of the substrate class with the correct carboxylate additive.

Table 1: Optimization of Reaction Parameters for 2-Ethylpyridine Amination

| Catalyst | Amino Source | Additive | Substrate Class | Yield of Aminated Isomers |

| [IrCpCl₂]₂ | TrocN₃ | None | N-Aromatic Heterocycle | Trace |

| [IrCpCl₂]₂ | TrocN₃ | NaOAc | Ketoximes | High (for ketoximes)[2] |

| [IrCpCl₂]₂ | TrocN₃ | n-Pentanoic acid | N-Aromatic Heterocycle | 91% (Optimal) [1] |

| [RhCpCl₂]₂ | TrocN₃ | n-Pentanoic acid | N-Aromatic Heterocycle | Low / Inefficient[2] |

Note: Under optimal conditions, the reaction affords monoaminated isomers in a combined 91% yield (major isomer 71%, minor isomer 20%), which are easily separable via standard column chromatography[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process checks are included to ensure that the reaction is proceeding along the correct mechanistic pathway.

Materials & Reagents

-

Substrate: 2-Ethylpyridine (0.2 mmol, 1.0 equiv)

-

Catalyst: [IrCp*Cl₂]₂ (4.0 mol %)

-

Amino Source: 2,2,2-Trichloroethoxycarbonyl azide (TrocN₃) (0.24 mmol, 1.2 equiv)

-

Additive: n-Pentanoic acid (0.4 mmol, 2.0 equiv)

-

Solvent: Anhydrous 1,2-dichloroethane (DCE, 2.0 mL)

Step-by-Step Methodology

-

Reaction Assembly (Anaerobic Setup):

-

In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [IrCp*Cl₂]₂ and 2-ethylpyridine.

-

Causality: While some Ir-catalysts are air-tolerant, the transient Ir-nitrene intermediate is highly sensitive. Anaerobic conditions prevent oxidative degradation of the active species.

-

-

Reagent Introduction:

-

Add TrocN₃, followed by n-pentanoic acid and anhydrous DCE.

-

Validation Check: Upon mixing, the solution should appear as a homogeneous light orange/yellow mixture. The slight excess of TrocN₃ (1.2 equiv) compensates for any minor thermal decomposition prior to catalyst binding.

-

-

Thermal Activation:

-

Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture in a pre-heated oil bath at 80 °C for 16 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot should steadily diminish, replaced by a lower

product spot (the introduction of the NHTroc group significantly increases the molecule's polarity). Gentle effervescence (N₂ gas evolution) may be observed early in the heating phase.

-

-

Quenching and Workup:

-

Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL) and wash with saturated aqueous NaHCO₃ (10 mL).

-

Causality: The basic wash neutralizes the n-pentanoic acid additive, preventing it from co-eluting during chromatography.

-

Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analytical Validation:

-

Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of Hexanes/EtOAc.

-

Validation Check: Isolate the monoaminated isomers. To confirm success, analyze the major fraction via ¹H NMR (CDCl₃). The spectrum must show a characteristic broad singlet for the newly formed N–H proton (~5.5–6.0 ppm) and a distinct downfield shift for the protons on the aminated carbon compared to the unreacted 2-ethylpyridine.

-

Pathway Visualization

Fig 1: Catalytic cycle for the Ir(III)-mediated C(sp3)-H amination of 2-ethylpyridine.

References

-

Iridium-Catalyzed Unreactive C(sp³)–H Amination with 2,2,2-Trichloroethoxycarbonyl Azide. Organic Letters, Zhang, T., Hu, X., Dong, X., Li, G., & Lu, H. (2018).[Link]

-

Nitrogen-Centered Radicals in Functionalization of sp² Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews, (2022).[Link]

Sources

Application Note: Strategic Utilization of 2-Ethylpyridin-3-amine in Heterocyclic Scaffolding

This Application Note is structured to provide a comprehensive, technical guide for the utilization of 2-Ethylpyridin-3-amine in the synthesis of high-value heterocyclic scaffolds.

Abstract

2-Ethylpyridin-3-amine (CAS: 120503-46-6) is a critical aminopyridine building block distinguished by the steric and electronic influence of the ortho-ethyl group. Unlike its methyl analogue (2-picoline-3-amine), the ethyl substituent offers unique opportunities for regioselective cyclization and hydrophobic pocket targeting in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). This guide details three core workflows: the Madelung-type cyclization to form 2-methyl-7-azaindoles, the Gould-Jacobs reaction for 1,5-naphthyridine synthesis, and optimized Amide Coupling protocols for library generation.

Part 1: The Scaffold & Reactivity Profile

The utility of 2-Ethylpyridin-3-amine is defined by the interplay between the nucleophilic C3-amino group, the electrophilic pyridine nitrogen, and the reactive benzylic

Reactivity Map

The following diagram illustrates the three primary reactive sites and their downstream synthetic pathways.

Figure 1: Reactivity profile of 2-Ethylpyridin-3-amine showing divergent synthetic pathways.

Key Structural Considerations

-

Ortho-Effect: The C2-ethyl group provides significant steric bulk, which can retard nucleophilic attack at the C3-amine compared to the methyl analogue. However, this bulk is advantageous for inducing atropisomerism or filling hydrophobic pockets in active sites (e.g., ATP-binding pockets).

-

Benzylic Acidity: The methylene protons of the ethyl group (

) are sufficiently acidic to participate in base-mediated cyclizations, serving as a nucleophile after deprotonation.

Part 2: Protocol A - Synthesis of 2-Methyl-7-Azaindoles (Madelung Cyclization)

This protocol leverages the C2-ethyl group to form the pyrrole ring of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This is a modified Madelung Synthesis .

Target Molecule: 2-Methyl-1H-pyrrolo[2,3-b]pyridine Mechanism: N-Formylation followed by intramolecular base-catalyzed cyclization.

Step 1: N-Formylation

-

Reagents: 2-Ethylpyridin-3-amine (1.0 eq), Formic Acid (5.0 eq), Acetic Anhydride (1.2 eq).

-

Solvent: THF or DCM (for workup).

Procedure:

-

Dissolve 2-Ethylpyridin-3-amine (10 mmol) in formic acid (50 mmol) at 0°C.

-

Add acetic anhydride (12 mmol) dropwise to form the mixed anhydride in situ.

-

Stir at room temperature for 4 hours (Monitor by TLC: 50% EtOAc/Hex).

-

Workup: Quench with ice water. Neutralize with sat. NaHCO3 to pH 7. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

-

Yield: Expect >85% of N-(2-ethylpyridin-3-yl)formamide.

Step 2: Cyclization (Madelung)

-

Reagents: N-Formyl intermediate (1.0 eq), Potassium tert-butoxide (KOtBu) (2.5 eq).

-

Solvent: Anhydrous THF (0.1 M).

-

Conditions: Reflux (66°C) or Microwave (120°C).

Procedure:

-

In a flame-dried flask under Argon, dissolve the N-formyl intermediate in anhydrous THF.

-

Add KOtBu (2.5 eq) in one portion. The solution will darken (deep red/brown anion formation).

-

Heat to reflux for 12–16 hours. Note: Microwave irradiation at 120°C for 30 mins often improves yield.

-

Mechanism Check: The base deprotonates the benzylic -CH2- of the ethyl group. This carbanion attacks the formyl carbonyl. Subsequent dehydration aromatizes the system.

-

Workup: Cool to RT. Quench with sat. NH4Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography (0-10% MeOH in DCM).

-

Product: 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary:

| Parameter | Value |

|---|---|

| Precursor | N-(2-ethylpyridin-3-yl)formamide |

| Base | KOtBu (preferred over NaOEt) |

| Key Intermediate | Benzylic Carbanion |